5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride
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Overview
Description
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine and piperidine moieties in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step reactions. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of alkylated compounds.
Scientific Research Applications
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride involves binding to specific molecular targets. For instance, it may intercalate with DNA, disrupting its function and leading to cell death . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of both fluorine and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16Cl2FN3 |
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Molecular Weight |
268.16 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H14FN3.2ClH/c1-7-13-6-9(11)10(14-7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3;2*1H |
InChI Key |
NGJPOPMJXVNCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
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